molecular formula C22H16Br2N4O2 B3840271 N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide)

N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide)

Cat. No. B3840271
M. Wt: 528.2 g/mol
InChI Key: GONMLTMIZSIGHX-BKHCZYBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide), also known as PDBBH, is a chemical compound that has been widely used in scientific research due to its unique properties. PDBBH is a yellowish powder that is soluble in organic solvents and has a melting point of 220-225°C.

Mechanism of Action

The mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) involves the inhibition of acetylcholinesterase. N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) is a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.14 μM. N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the nervous system. However, one limitation of using N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide). One area of interest is the development of N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) derivatives with improved solubility and potency. Another area of interest is the use of N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) as a tool for studying the role of acetylcholine in neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) and its potential applications in medicine.

Scientific Research Applications

N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) has been used in a variety of scientific research applications, including biochemistry, pharmacology, and medicinal chemistry. N',N''-(1,4-phenylenedimethylylidene)bis(3-bromobenzohydrazide) is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is a key neurotransmitter in the nervous system and is involved in many physiological processes, including muscle contraction, memory, and learning.

properties

IUPAC Name

3-bromo-N-[(E)-[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N4O2/c23-19-5-1-3-17(11-19)21(29)27-25-13-15-7-9-16(10-8-15)14-26-28-22(30)18-4-2-6-20(24)12-18/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONMLTMIZSIGHX-BKHCZYBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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